Cas no 14351-66-7 (Abietic Acid Sodium Salt)
Abietic Acid Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- ABIETIC ACID SODIUM SALT
- ABIETIC ACID SODIUM
- sodiumabietate,technical
- SODIUM ABIETATE
- 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, sodium salt, (1R,4aR,4bR,10aR)-
- (1R)-1,2,3,4,4a,4bα,5,6,10,10aα-Decahydro-7-isopropyl-1,4aβ-dimethyl-1α-phenanthrenecarboxylic acid sodium salt
- sodium,(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- abietic acid,sodium-salt
- Abietic acids,sodium salts
- Abietinsaeure,Natrium-Salz
- sodium:(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- ABIETIC ACID SODIUM SALT 85+%
- -7-(1-methylethyl)-,sodiumsalt,[1theta-(1alpha,4abeta,4balpha,10aalpha)
- 0E9Y24M11F
- Sodium abietate, technical
- Abietic acids, sodium salts
- DSSTox_CID_22399
- DSSTox_RID_80013
- DSSTox_GSID_42399
- Tox21_301864
- SALINOMYCINSODIUM
- 14351-66-7
- AKOS015911972
- FT-0637066
- sodium;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
- sodium 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate
- MFCD00058941
- DB-042690
- SODIUM 7-ISOPROPYL-1,4A-DIMETHYL-2,3,4,4B,5,6,10,10A-OCTAHYDROPHENANTHRENE-1-CARBOXYLATE
- ITCAUAYQCALGGV-UHFFFAOYSA-M
- Abietic Acid Sodium Salt
-
- MDL: MFCD00058941
- Inchi: 1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;+1/p-1
- InChI Key: ITCAUAYQCALGGV-UHFFFAOYSA-M
- SMILES: [Na+].[O-]C(C1(C)CCCC2(C)C3CCC(C(C)C)=CC3=CCC21)=O
Computed Properties
- Exact Mass: 324.20700
- Monoisotopic Mass: 324.207
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 548
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 40.1
Experimental Properties
- Color/Form: Tan viscous liquid or powdery solid
- Density: No data available
- Melting Point: No data available
- Boiling Point: 439.5°Cat760mmHg
- Flash Point: 208.1°C
- PSA: 40.13000
- LogP: 3.87150
- Solubility: Not determined
Abietic Acid Sodium Salt Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p1086 get medical advice / care - Safety Instruction: S37/39; S26
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
Abietic Acid Sodium Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160978-1g |
Abietic Acid Sodium Salt |
14351-66-7 | >95.0%(HPLC) | 1g |
¥113.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160978-25G |
Abietic Acid Sodium Salt |
14351-66-7 | >95.0%(HPLC) | 25g |
¥970.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S160978-5G |
Abietic Acid Sodium Salt |
14351-66-7 | >95.0%(HPLC) | 5g |
¥399.90 | 2023-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S869042-5g |
Sodium Abietate |
14351-66-7 | 95% | 5g |
360.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NA392-5g |
Abietic Acid Sodium Salt |
14351-66-7 | 95.0%(T) | 5g |
¥432.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NA392-1g |
Abietic Acid Sodium Salt |
14351-66-7 | 95.0%(T) | 1g |
¥185.0 | 2022-05-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74165-5g |
Abieticacidsodium |
14351-66-7 | 95% | 5g |
¥288.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X74165-1g |
Abieticacidsodium |
14351-66-7 | 95% | 1g |
¥98.0 | 2023-09-05 | |
| TRC | A108208-250mg |
Abietic Acid Sodium Salt |
14351-66-7 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A108208-500mg |
Abietic Acid Sodium Salt |
14351-66-7 | 500mg |
$ 65.00 | 2022-06-08 |
Abietic Acid Sodium Salt Suppliers
Abietic Acid Sodium Salt Related Literature
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3. CXX.—The equilibria underlying the soap-boiling processes. Pure sodium palmitateJames William McBain,Guy Montague Langdon J. Chem. Soc. Trans. 1925 127 852
Additional information on Abietic Acid Sodium Salt
Abietic Acid Sodium Salt (CAS No. 14351-66-7): A Comprehensive Overview of Its Applications and Recent Research Findings
Abietic Acid Sodium Salt, with the chemical formula C₁₉H₂₈O₄Na, is a sodium salt derivative of abietic acid, a naturally occurring diterpene resin acid found primarily in the resin of coniferous trees. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The CAS No. 14351-66-7 designation uniquely identifies this substance, ensuring precise classification and recognition in scientific literature and industrial applications.
The structure of abietic acid sodium salt features a complex triterpenoid framework, which contributes to its unique chemical properties and reactivity. The sodium salt form enhances its solubility in water, making it more suitable for various biomedical applications. This improved solubility is attributed to the presence of the sodium ion, which disrupts the hydrophobic interactions typically found in the free acid form.
In recent years, Abietic Acid Sodium Salt has been extensively studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. These attributes have positioned it as a promising candidate for developing novel therapeutic agents. For instance, studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-�� and IL-6, suggesting its efficacy in modulating immune responses.
One of the most intriguing aspects of abietic acid sodium salt is its role in modulating cellular signaling pathways. Research has shown that it can interfere with the activity of key enzymes involved in inflammation and oxidative stress, thereby protecting cells from damage. This mechanism has been particularly interesting for researchers developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The antimicrobial properties of Abietic Acid Sodium Salt have also been a focus of recent investigations. Studies have revealed that it exhibits activity against a range of bacterial and fungal strains, including those resistant to conventional antibiotics. This finding is particularly significant in the context of rising antibiotic resistance worldwide, where novel antimicrobial agents are urgently needed.
Furthermore, abietic acid sodium salt has shown promise in anticancer research. Preclinical studies have indicated that it can induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity is attributed to its ability to disrupt specific molecular targets involved in cancer cell proliferation and survival. The development of such targeted therapies represents a significant advancement in oncology research.
The pharmacokinetic profile of abietic acid sodium salt is another area of active investigation. Studies have explored its absorption, distribution, metabolism, and excretion (ADME) properties to better understand how it interacts with biological systems. These studies have provided valuable insights into optimizing dosages and delivery methods for therapeutic applications.
The synthesis and purification of abietic acid sodium salt are critical processes that determine its quality and efficacy. Advances in synthetic methodologies have enabled the production of high-purity forms of this compound, which are essential for rigorous scientific evaluation. Techniques such as chromatography and crystallization play pivotal roles in achieving the necessary purity levels required for pharmaceutical use.
The industrial applications of abietic acid sodium salt extend beyond pharmaceuticals into other sectors such as cosmetics and nutraceuticals. Its anti-inflammatory and antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing signs of aging and promoting skin health. Additionally, its potential health benefits have led to its inclusion in dietary supplements designed to support overall well-being.
In conclusion, Abietic Acid Sodium Salt (CAS No. 14351-66-7) is a multifaceted compound with significant potential across various fields of research and application. Its diverse biological activities, coupled with recent advancements in understanding its mechanisms of action, position it as a cornerstone in the development of novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the role of abietic acid sodium salt is expected to expand further, contributing to advancements in medicine and beyond.
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